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Introduction

L-364,918 (also known as Devazepide) is a potent, selective, and non-peptide antagonist of the

Cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] In the field of pancreatic research, L-

364,918 serves as an invaluable pharmacological tool to investigate the physiological and

pathophysiological roles of CCK in the exocrine pancreas. Pancreatic acinar cells, the

functional units of the exocrine pancreas, synthesize, store, and secrete a variety of digestive

enzymes.[3][4][5] The gastrointestinal hormone cholecystokinin (CCK) is a primary

secretagogue that stimulates these cells to release their enzymatic content.[6] L-364,918 is

used in isolated pancreatic acini assays to specifically block the action of CCK, allowing

researchers to elucidate signaling pathways, study receptor pharmacology, and investigate the

mechanisms underlying pancreatic secretion.[1][7]

Mechanism of Action

CCK mediates its effects on pancreatic acinar cells by binding to the CCK-A receptor, a G-

protein coupled receptor (GPCR).[3][6] This binding activates a Gq/11 protein, which in turn

stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol

(DAG).[4][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of

stored intracellular calcium (Ca2+), leading to a rise in cytosolic Ca2+ concentration. This

calcium signal is a critical trigger for the fusion of zymogen granules with the apical plasma

membrane, resulting in the exocytosis of digestive enzymes like amylase.[4][8]
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L-364,918 acts as a competitive antagonist at the CCK-A receptor.[1][2] It binds to the receptor

with high affinity, thereby preventing CCK from binding and initiating the downstream signaling

cascade.[2] This blockade effectively inhibits CCK-stimulated enzyme secretion. Studies have

shown that L-364,918 causes a parallel rightward shift in the dose-response curve for CCK-

stimulated amylase release, which is characteristic of competitive antagonism.[1]

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the CCK signaling pathway that is blocked by L-364,918 and

the general experimental workflow for using this antagonist in an isolated pancreatic acini

assay.
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Caption: CCK-A receptor signaling pathway and the inhibitory action of L-364,918.
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Caption: Workflow for an isolated pancreatic acini assay using L-364,918.

Quantitative Data Summary
The following tables summarize typical quantitative data for L-364,918 obtained from

pancreatic acini assays.

Table 1: Inhibitory Potency of L-364,918

Parameter Value Species Agonist Used Reference

IC₅₀ 1.7 nM Rat CCK-8 [1]

pA₂ 10.01 ± 0.31 Rat CCK-8 [1]

% Inhibition ~94% Rat CCK-33 (0.3 nM) [7]
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IC₅₀ (Half-maximal inhibitory concentration): The concentration of L-364,918 required to

inhibit 50% of the maximal amylase release stimulated by CCK.

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-

fold shift in the concentration-response curve of an agonist. A pA₂ value of 10.01 indicates

very high antagonist potency.

Table 2: Example Dosing for In Vitro Assays

Compound Concentration Range Purpose

L-364,918 1 nM - 100 nM

To generate a dose-response

inhibition curve. Complete

inhibition is often seen around

30-100 nM.[1][7]

CCK-8 (agonist) 10 pM - 10 nM

To stimulate amylase release.

A submaximal concentration

(e.g., 100 pM - 1 nM) is

typically used for inhibition

studies.

Experimental Protocols
Protocol 1: Isolation of Pancreatic Acini
This protocol is adapted from standard methods for isolating acini from a mouse or rat

pancreas.[9][10][11][12]

Materials and Reagents:

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer, supplemented with 0.1% BSA, 11 mM

Glucose, and 0.01% soybean trypsin inhibitor. Ensure the buffer is oxygenated (95% O₂/5%

CO₂) for 30 minutes before use.

Digestion Medium: KRBH buffer containing purified collagenase (e.g., Type IV, ~50-100

U/mL).
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Euthanasia supplies (e.g., CO₂ chamber, isoflurane).

Dissection tools (scissors, forceps).

Shaking water bath at 37°C.

Pipettes with wide-bore tips to minimize mechanical damage to the acini.

Nylon mesh filters (e.g., 70-100 µm).

Conical tubes (15 mL or 50 mL).

Tabletop centrifuge.

Procedure:

Pancreas Excision: Euthanize the animal via an approved method. Immediately perform a

laparotomy and carefully dissect the pancreas away from the stomach, spleen, and small

intestine. Place the excised pancreas into a petri dish containing ice-cold KRBH buffer.[9][10]

Digestion: Mince the pancreas into small pieces (~1 mm³) and transfer it to a 20 mL

scintillation vial containing 3-5 mL of pre-warmed (37°C) Digestion Medium.[9]

Incubation: Incubate the vial in a shaking water bath at 37°C for 30-50 minutes. Every 10-15

minutes, gently pipette the tissue suspension up and down with a wide-bore pipette to aid

mechanical dissociation. Monitor the digestion progress until the solution becomes cloudy

and most large tissue fragments have disappeared.

Stopping Digestion: Terminate the digestion by adding 10 mL of ice-cold KRBH buffer.

Filtration and Washing: Filter the cell suspension through a nylon mesh to remove

undigested tissue.

Purification by Centrifugation: Centrifuge the filtered suspension at a low speed (e.g., 200-

300 x g) for 1-2 minutes.[10] The denser acini will form a loose pellet.

Resuspension: Carefully discard the supernatant, which contains debris and single cells.

Gently resuspend the acinar pellet in fresh, cold KRBH buffer. Repeat the centrifugation and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4828018/
https://www.worthington-biochem.com/system/files/reference-pdfs/2014-01/10888.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828018/
https://www.worthington-biochem.com/system/files/reference-pdfs/2014-01/10888.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


resuspension steps 2-3 times to wash the acini.

Final Preparation: After the final wash, resuspend the acinar pellet in the desired volume of

KRBH buffer for the assay. The acini are now ready for use.

Protocol 2: Amylase Secretion Assay with L-364,918
Materials and Reagents:

Isolated pancreatic acini (from Protocol 1).

L-364,918 stock solution (dissolved in DMSO, then diluted in KRBH).

CCK-8 (or other CCK agonist) stock solution (diluted in KRBH).

KRBH buffer.

Amylase activity assay kit (e.g., Phadebas) or a spectrophotometric method.

Microcentrifuge tubes.

Incubator or water bath at 37°C.

Procedure:

Aliquoting Acini: Aliquot the acinar suspension into microcentrifuge tubes (e.g., 500 µL per

tube).

Pre-incubation with Antagonist: Add the desired concentrations of L-364,918 (or vehicle

control, e.g., 0.1% DMSO) to the tubes. Gently mix and pre-incubate the acini for 15-30

minutes at 37°C. This allows the antagonist to bind to the receptors before the agonist is

introduced.

Stimulation: Add the CCK agonist (e.g., CCK-8 at a final concentration of 1 nM) to the tubes.

For a negative control (basal secretion), add KRBH buffer instead of the agonist. For a

positive control, add agonist to tubes pre-incubated with vehicle only.

Incubation: Incubate all tubes for 30 minutes at 37°C to allow for enzyme secretion.
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Separation: After incubation, immediately place the tubes on ice to stop the reaction.

Centrifuge the tubes (e.g., 300 x g for 2 minutes) to pellet the acini.

Sample Collection: Carefully collect the supernatant from each tube and transfer it to a new,

clean tube. The supernatant contains the amylase that was secreted. The remaining pellet

contains the non-secreted, intracellular amylase.

Amylase Measurement:

Measure the amylase activity in the supernatant.

To measure total amylase, lyse the acinar pellet (e.g., with Triton X-100 and sonication)

and measure the amylase activity in the lysate. Add this value to the supernatant value for

the corresponding tube.

Data Calculation:

Calculate amylase secretion as a percentage of the total amylase content for each tube:

(Amylase in Supernatant / (Amylase in Supernatant + Amylase in Pellet)) * 100.

Subtract the basal secretion (negative control) from all stimulated values.

Calculate the percent inhibition for each L-364,918 concentration relative to the vehicle-

treated positive control.

Plot the percent inhibition against the log concentration of L-364,918 to determine the IC₅₀.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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